molecular formula C5H5NO2S B2679359 3-Isocyanatothiolan-2-one CAS No. 38869-93-1

3-Isocyanatothiolan-2-one

Cat. No.: B2679359
CAS No.: 38869-93-1
M. Wt: 143.16
InChI Key: RCEVODSWDXXEEP-UHFFFAOYSA-N
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Description

3-Isocyanatothiolan-2-one is a chemical compound with a unique structure that includes both isocyanate and thiolane functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isocyanatothiolan-2-one typically involves the reaction of thiolane derivatives with isocyanates. One common method is the reaction of 2-thiolane with phosgene to produce this compound under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatothiolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isocyanate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiolane derivatives, and various substituted thiolanes .

Scientific Research Applications

3-Isocyanatothiolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Isocyanatothiolan-2-one involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

    Isothiocyanates: These compounds share the isocyanate functional group but differ in their overall structure and reactivity.

    Thiolanes: Compounds with similar thiolane rings but lacking the isocyanate group.

Properties

IUPAC Name

3-isocyanatothiolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEVODSWDXXEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38869-93-1
Record name 3-isocyanatothiolan-2-one
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